tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate
Overview
Description
tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate: is a chemical compound with the molecular formula C12H19NO4 and a molecular weight of 241.28 g/mol. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and is often used as a building block in organic synthesis.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with azetidine-1-carboxylate as the starting material.
Reaction Steps:
Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.
Substitution: Substitution reactions can introduce different substituents at various positions on the azetidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Different substituted azetidines.
Mechanism of Action
Target of Action
It is used as a building block in the synthesis of thia and oxa-azaspiro .
Mode of Action
The compound can readily undergo [3+2] cycloadditions with dipolariphiles to generate a series of small-ring spirocycles . This interaction with its targets leads to changes in the molecular structure, resulting in the formation of new compounds.
Biochemical Pathways
Its role as a precursor in the synthesis of thia and oxa-azaspiro suggests that it may influence the pathways associated with these compounds.
Result of Action
Its role in the synthesis of thia and oxa-azaspiro indicates that it contributes to the formation of these compounds, which may have various biological effects.
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate .
Scientific Research Applications
Chemistry: The compound is used as a precursor in the synthesis of thia and oxa-azaspiro[3.4]octanes. It can undergo [3+2] cycloadditions with dipolarophiles to generate small-ring spirocycles. Biology: Research applications may include the study of biological systems where azetidine derivatives play a role. Medicine: Potential medicinal applications could involve the development of new pharmaceuticals that utilize the azetidine core. Industry: The compound is used in the chemical industry for the synthesis of various organic compounds.
Comparison with Similar Compounds
Piperidine Derivatives: Piperidine is a six-membered nitrogen-containing heterocycle similar to azetidine.
Oxazolidinones: These compounds also contain nitrogen and oxygen in a five-membered ring structure.
Uniqueness: tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate is unique due to its four-membered ring structure and the presence of the ethoxy-2-oxoethylidene group, which provides distinct reactivity compared to its six-membered counterparts.
Properties
IUPAC Name |
tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-5-16-10(14)6-9-7-13(8-9)11(15)17-12(2,3)4/h6H,5,7-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWJZDFQQJTRDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1CN(C1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90657825 | |
Record name | tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90657825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1002355-96-5 | |
Record name | tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90657825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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